1,4-Dimethyl-5-propylnaphthalene

Thermodynamics Distillation High-Temperature Applications

Calibrating methods for highly lipophilic analytes often fails with common, early-eluting standards. 1,4-Dimethyl-5-propylnaphthalene (CAS 204256-08-6) solves this with a predicted LogP of 5.89, providing significantly stronger C18 retention. - 33-fold higher octanol-water partition vs. 1,4-dimethylnaphthalene; ideal for high-PAH retention time marking. - High boiling point (~314°C) suits high-temperature solvent modeling, supported by NIST/TRC vaporization data. - Critically evaluated thermophysical properties ensure reliable group-contribution method validation.

Molecular Formula C15H18
Molecular Weight 198.3 g/mol
CAS No. 204256-08-6
Cat. No. B1504293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-5-propylnaphthalene
CAS204256-08-6
Molecular FormulaC15H18
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC=C(C2=CC=C1)C)C
InChIInChI=1S/C15H18/c1-4-6-13-7-5-8-14-11(2)9-10-12(3)15(13)14/h5,7-10H,4,6H2,1-3H3
InChIKeyDURXYKHQMSFNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-5-propylnaphthalene: Physicochemical Profile


1,4-Dimethyl-5-propylnaphthalene (CAS 204256-08-6) is a C15 alkylated naphthalene derivative characterized by methyl substituents at the 1- and 4-positions and a propyl group at the 5-position of the naphthalene core [1]. This substitution pattern yields a molecular weight of 198.30 g/mol and a predicted LogP (ACD/Labs) of 5.89, placing it among more lipophilic alkylnaphthalenes . The compound is commercially available at research-grade purity (typically ≥95%) and is supported by critically evaluated thermophysical property data within the NIST/TRC Web Thermo Tables (WTT) system [2]. These baseline parameters establish the compound as a defined, structurally discrete alkylnaphthalene suitable for applications requiring predictable hydrophobic phase behavior or as a reference standard in analytical method development.

High-lipophilicity RP-LC/GC-MS retention marker
Thermally stable model for high-temperature process research
NIST/TRC-validated thermophysical reference dataset

Why Generic Substitution with Other Alkylnaphthalenes Fails


Alkylnaphthalenes are not a monolithic class; subtle variations in alkyl substitution pattern and chain length induce substantial shifts in key physical properties. The specific 1,4-dimethyl-5-propyl configuration imparts a distinct lipophilicity (LogP ~5.89) and boiling point (~314°C) that diverge significantly from common analogs like 1,4-dimethylnaphthalene (LogP ~4.37; Bp ~268°C) or 1,4,5-trimethylnaphthalene (LogP ~4.83; Bp ~290°C) [1]. These differences directly impact chromatographic retention, solubility in organic media, and vapor-phase behavior. Furthermore, generic substitution risks introducing compounds lacking validated thermophysical data, whereas 1,4-dimethyl-5-propylnaphthalene benefits from critically evaluated property recommendations in the NIST/TRC Web Thermo Tables, enabling more reliable process modeling and analytical method validation [2].

  • Lipophilicity mismatch LogP difference may shift chromatographic retention and solvent partitioning.
  • Boiling point divergence Higher boiling point may not reproduce thermal behavior in process simulations.
  • Data uncertainty Untested alkylnaphthalene analogs lack critically evaluated thermophysical datasets.

Key Differences from Closest Alkylnaphthalene Analogs


Elevated Boiling Point

The predicted normal boiling point of 1,4-dimethyl-5-propylnaphthalene (314.2±22.0°C at 760 mmHg) is substantially higher than that of 1,4-dimethylnaphthalene (268.0±0.0°C) and 1,4,5-trimethylnaphthalene (290.3±20.0°C), reflecting the increased molecular weight and alkyl chain length . This difference of 46.2°C and 23.9°C, respectively, positions the compound as a candidate for applications requiring higher thermal stability or altered vapor-liquid equilibrium behavior.

Boiling Point Elevation
Data to verify
+46.2°C vs 1,4-dimethylnaphthalene
Supports high-temperature application selection
Predicted value; experimental confirmation recommended
Thermodynamics Distillation High-Temperature Applications

Enhanced Lipophilicity (LogP)

The ACD/LogP value for 1,4-dimethyl-5-propylnaphthalene is 5.89, compared to 4.37 for 1,4-dimethylnaphthalene and 4.83 for 1,4,5-trimethylnaphthalene . This represents a 1.52 log unit increase over the dimethyl analog, corresponding to a ~33-fold higher theoretical octanol-water partition coefficient.

Lipophilicity Increase
Data to verify
+1.52 log units (33× higher partitioning)
Predicts stronger RP-HPLC retention
ACD/LogP predicted; verify with shake-flask or HPLC
Partitioning Bioaccumulation Modeling Environmental Fate

Higher Enthalpy of Vaporization

The predicted enthalpy of vaporization for 1,4-dimethyl-5-propylnaphthalene is 53.3±0.8 kJ/mol, exceeding that of 1,4-dimethylnaphthalene (48.6±0.8 kJ/mol) and 1,4,5-trimethylnaphthalene (50.8±0.8 kJ/mol) . This 4.7 kJ/mol increase over the dimethyl analog reflects stronger intermolecular interactions due to the extended alkyl chain.

Vaporization Energy
Data to verify
+4.7 kJ/mol vs 1,4-dimethylnaphthalene
Higher cohesive energy relevant for distillation design
Predicted; experimental value may differ
Energetics Thermodynamic Modeling Vaporization Processes

Critically Evaluated Thermophysical Data from NIST/TRC

1,4-Dimethyl-5-propylnaphthalene is included in the NIST/TRC Web Thermo Tables (WTT) with critically evaluated recommendations for normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity over extended temperature ranges [1]. In contrast, many close alkylnaphthalene analogs (e.g., 1,4-diethylnaphthalene, 1,4,5-trimethylnaphthalene) lack such curated, multi-property datasets in the WTT system.

Validated Thermophysical Data
Source review
NIST/TRC critically evaluated multi-property dataset
Enables reliable process modeling and simulation
Verified dataset; not available for common analogs
Process Engineering Data Reliability Modeling and Simulation

Research and Industrial Application Scenarios


Calibration Standard for Highly Lipophilic HPLC and GC-MS

With a predicted LogP of 5.89, 1,4-dimethyl-5-propylnaphthalene exhibits significantly stronger retention on C18 columns than common alkylnaphthalene standards. This makes it an ideal reference compound for calibrating retention time windows in methods analyzing highly lipophilic environmental contaminants (e.g., high-molecular-weight PAHs) or drug-like molecules, where 1,4-dimethylnaphthalene (LogP 4.37) would elute too early to serve as a suitable retention marker .

Model Compound for High-Temperature Solvent Screening

The elevated boiling point (314°C predicted) and higher enthalpy of vaporization (53.3 kJ/mol) relative to simpler alkylnaphthalenes suggest that 1,4-dimethyl-5-propylnaphthalene may serve as a model solvent or co-solvent for reactions conducted above 250°C, where lower-boiling analogs would volatilize . Its inclusion in the NIST/TRC WTT system further enables accurate thermodynamic modeling of such high-temperature processes [1].

Surrogate for Environmental Partitioning Studies

The 1.52 log unit increase in LogP over 1,4-dimethylnaphthalene translates to a theoretical 33-fold higher octanol-water partition coefficient, making this compound a more extreme representative of hydrophobic alkylnaphthalenes. Researchers investigating the environmental transport or bioaccumulation potential of alkylated PAHs can utilize this compound to probe the upper range of hydrophobicity in this chemical class .

Benchmark for Computational Model Validation

The availability of critically evaluated thermophysical data for 1,4-dimethyl-5-propylnaphthalene in the NIST/TRC WTT [1] provides a high-quality benchmark dataset for validating computational predictions (e.g., COSMO-RS, molecular dynamics simulations) or refining group-contribution methods (e.g., Joback, Marrero-Gani) for alkylated aromatics, where experimental data are often scarce.

Application
Selection Property
Validation Focus
Lipophilic calibration standard
High predicted LogP
Retention time reproducibility on C18 columns
High-temperature solvent model
Elevated predicted boiling point
Thermal stability under reaction conditions
Environmental partitioning surrogate
Extreme hydrophobicity in class
Octanol-water partitioning behavior
Computational model benchmark
NIST/TRC curated dataset
Agreement with critically evaluated properties

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